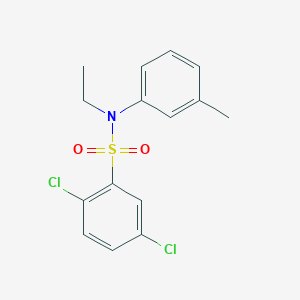
2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has gained attention in scientific research for its potential applications in various fields.
作用機序
The mechanism of action of 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of zinc-dependent enzymes and the disruption of zinc homeostasis in cells. This can lead to the activation of apoptotic pathways and the induction of cell death.
Biochemical and Physiological Effects:
2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide has also been shown to disrupt the function of zinc-dependent enzymes, which can lead to a variety of cellular effects.
実験室実験の利点と制限
One advantage of using 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its high selectivity and sensitivity towards zinc ions. This makes it a valuable tool for studying the role of zinc in biological processes. However, one limitation is that 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide. One area of interest is the development of new fluorescent probes based on the structure of 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide for the detection of other metal ions in biological systems. Another area of research is the development of new therapeutic agents based on the structure of 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide and its effects on cellular processes.
合成法
2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-ethyl-N-(3-methylphenyl)amine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide.
科学的研究の応用
2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a fluorescent probe for the detection of zinc ions in biological systems. 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have high selectivity and sensitivity towards zinc ions, making it a promising tool for studying the role of zinc in biological processes.
Another area of research is the use of 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide as a potential therapeutic agent for the treatment of cancer. Studies have shown that 2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide has anti-proliferative effects on cancer cells, and may be able to induce cell death through apoptosis.
特性
分子式 |
C15H15Cl2NO2S |
|---|---|
分子量 |
344.3 g/mol |
IUPAC名 |
2,5-dichloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-3-18(13-6-4-5-11(2)9-13)21(19,20)15-10-12(16)7-8-14(15)17/h4-10H,3H2,1-2H3 |
InChIキー |
HIOBXSMGEGTBFK-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281077.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)

![N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281083.png)

![Ethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281086.png)
![2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281087.png)
![N-(3-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281089.png)

![Methyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281100.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281101.png)
![Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281104.png)
![N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281105.png)
![2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281106.png)